molecular formula C21H25BO7S B597548 1,3,2-dioxaborolan-2-yl)benzoate CAS No. 1235567-13-1

1,3,2-dioxaborolan-2-yl)benzoate

Cat. No.: B597548
CAS No.: 1235567-13-1
M. Wt: 432.294
InChI Key: LIKZVTMRXYRCHJ-UHFFFAOYSA-N
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Description

1,3,2-Dioxaborolan-2-yl)benzoate is an organic compound that belongs to the class of boronic acid esters. These compounds are characterized by the presence of a boron atom bonded to two oxygen atoms and a carbon atom, forming a five-membered ring structure. This compound is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,2-Dioxaborolan-2-yl)benzoate can be synthesized through a multi-step process. One common method involves the reaction of benzoic acid derivatives with boronic acid pinacol esters. The reaction typically proceeds through a substitution mechanism, where the benzoic acid derivative reacts with the boronic acid pinacol ester in the presence of a palladium catalyst and a base. The reaction conditions often include the use of an organic solvent such as toluene or tetrahydrofuran (THF) and a temperature range of 60-80°C .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

1,3,2-Dioxaborolan-2-yl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Coupling Products: Formation of biaryl compounds in Suzuki-Miyaura reactions.

    Oxidation Products: Formation of boronic acids.

    Reduction Products: Formation of boranes

Scientific Research Applications

1,3,2-Dioxaborolan-2-yl)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.

    Biology: Employed in the synthesis of biologically active molecules and enzyme inhibitors.

    Medicine: Utilized in the development of anticancer drugs and enzyme inhibitors.

    Industry: Applied in the production of advanced materials and polymers .

Mechanism of Action

The mechanism of action of 1,3,2-dioxaborolan-2-yl)benzoate involves its ability to form stable complexes with various substrates. In coupling reactions, the boronic acid ester group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an organohalide to form the desired product. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition or anticancer activity .

Comparison with Similar Compounds

1,3,2-Dioxaborolan-2-yl)benzoate can be compared with other boronic acid esters, such as:

The uniqueness of this compound lies in its specific structure, which allows for versatile applications in organic synthesis and medicinal chemistry.

Properties

CAS No.

1235567-13-1

Molecular Formula

C21H25BO7S

Molecular Weight

432.294

IUPAC Name

methyl 3-(4-methylsulfonylphenoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

InChI

InChI=1S/C21H25BO7S/c1-20(2)21(3,4)29-22(28-20)15-11-14(19(23)26-5)12-17(13-15)27-16-7-9-18(10-8-16)30(6,24)25/h7-13H,1-6H3

InChI Key

LIKZVTMRXYRCHJ-UHFFFAOYSA-N

SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OC3=CC=C(C=C3)S(=O)(=O)C)C(=O)OC

Origin of Product

United States

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